molecular formula C10H5BrF6O B3230233 1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone CAS No. 129622-97-5

1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Cat. No.: B3230233
CAS No.: 129622-97-5
M. Wt: 335.04 g/mol
InChI Key: NTOQHVLDMIFOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a high-purity chemical reagent designed for research and development applications, particularly in organic synthesis and pharmaceutical chemistry. As an α-halo ketone (phenacyl bromide), this compound is a valuable alkylating agent and a versatile synthetic building block. Its molecular structure, featuring electron-withdrawing trifluoromethyl groups, makes it a key intermediate for constructing more complex molecules. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can utilize this reagent in the synthesis of heterocyclic compounds, which are core structures in many pharmacologically active molecules . Similar compounds are used in the development of substance P (neurokinin-1) receptor antagonists, which are investigated for therapeutic areas such as inflammatory diseases and emesis . Handling should be conducted by qualified professionals in a well-ventilated laboratory environment using appropriate personal protective equipment. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3,4-bis(trifluoromethyl)phenyl]-2-bromoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF6O/c11-4-8(18)5-1-2-6(9(12,13)14)7(3-5)10(15,16)17/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOQHVLDMIFOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228192
Record name 1-[3,4-Bis(trifluoromethyl)phenyl]-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129622-97-5
Record name 1-[3,4-Bis(trifluoromethyl)phenyl]-2-bromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129622-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3,4-Bis(trifluoromethyl)phenyl]-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3,4 Bis Trifluoromethyl Phenyl 2 Bromoethanone

Established Synthetic Routes from Substituted Acetophenones

The most direct and commonly employed strategies for synthesizing 1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone begin with the precursor 1-(3,4-bis(trifluoromethyl)phenyl)ethanone. This approach leverages well-established reactions for the alpha-halogenation of ketones.

Direct bromination at the α-position of the ketone is the most straightforward method. This transformation can be achieved using various brominating agents and reaction conditions, each offering distinct advantages in terms of selectivity, yield, and safety.

The reaction of an acetophenone (B1666503) with molecular bromine (Br₂) in an acidic solvent is a classic and effective method for synthesizing α-bromo ketones. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

A well-documented procedure for the synthesis of the analogous compound, 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, involves the dropwise addition of bromine to a stirred solution of 3,5-bis(trifluoromethyl) acetophenone in acetic acid. nih.gov The reaction is typically conducted at room temperature and stirred for several hours to ensure complete conversion. nih.gov This methodology is directly applicable to the 3,4-isomer, given the similar electronic properties of the substituted phenyl ring. The acidic medium, typically glacial acetic acid, facilitates the formation of the enol intermediate, which then reacts with bromine to yield the α-brominated product. nih.gov

Table 1: Typical Reaction Conditions for Bromination with Br₂

Parameter Condition
Starting Material 1-(3,4-Bis(trifluoromethyl)phenyl)ethanone
Reagent Molecular Bromine (Br₂)
Solvent Glacial Acetic Acid
Temperature Room Temperature
Reaction Time ~5 hours

| Work-up | Aqueous quench, extraction |

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for selective bromination, including the α-bromination of carbonyl compounds. wikipedia.org It serves as a convenient and safer alternative to handling liquid bromine, providing a low, steady concentration of Br₂ in the reaction mixture. masterorganicchemistry.com

The α-bromination of ketones using NBS can proceed through either an acid-catalyzed or a radical pathway. wikipedia.org For acetophenones, the acid-catalyzed route is common. The reaction involves the enol or enolate form of the ketone reacting with the electrophilic bromine from NBS. This method is often preferred for its high yields and fewer side products. wikipedia.org The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride, often with the addition of a radical initiator like azobisisobutyronitrile (AIBN) or an acid catalyst. wikipedia.org

Table 2: General Conditions for NBS-Mediated α-Bromination

Parameter Condition
Starting Material 1-(3,4-Bis(trifluoromethyl)phenyl)ethanone
Reagent N-Bromosuccinimide (NBS)
Catalyst (optional) Acid catalyst (e.g., p-TsOH) or Radical Initiator (e.g., AIBN)
Solvent Carbon Tetrachloride (CCl₄), Acetonitrile (CH₃CN)

| Conditions | Reflux or irradiation for radical pathway; room temp for acid-catalyzed |

Modern synthetic chemistry has seen the development of various catalytic systems to improve the efficiency and selectivity of α-bromination. These methods often aim to reduce waste and avoid the use of stoichiometric amounts of harsh reagents. While specific applications to 1-(3,4-bis(trifluoromethyl)phenyl)ethanone are not extensively detailed, general catalytic methods for acetophenones are applicable. These can include phase-transfer catalysis, the use of ionic liquids, or electrochemical methods where bromide ions are oxidized in situ to an active brominating species. Such approaches can offer milder reaction conditions and improved control over the reaction.

The synthesis of the necessary precursor, 1-(3,4-bis(trifluoromethyl)phenyl)ethanone, is a critical consideration. While this compound can be sourced commercially, its synthesis from simpler starting materials is relevant, particularly via methods that could be integrated into a multi-step synthesis of the final bromo-compound.

The Friedel-Crafts acylation is a fundamental reaction for attaching an acyl group to an aromatic ring. organic-chemistry.org In theory, 1-(3,4-bis(trifluoromethyl)phenyl)ethanone could be synthesized by the reaction of 1,2-bis(trifluoromethyl)benzene (B1265662) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk

The two trifluoromethyl (-CF₃) groups on the benzene (B151609) ring are powerful electron-withdrawing groups, which strongly deactivate the ring towards electrophilic aromatic substitution. sigmaaldrich.com Furthermore, they are meta-directing. In the case of 1,2-bis(trifluoromethyl)benzene, the 4-position is meta to the -CF₃ group at position 1 and ortho to the -CF₃ group at position 2. The directing effects would favor substitution at the 4-position, leading to the desired 3,4-substituted product.

However, the severe deactivation of the aromatic ring presents a significant practical challenge. Friedel-Crafts reactions often fail or require extremely harsh conditions when performed on highly electron-poor aromatic systems. sigmaaldrich.com Consequently, this route may result in low yields or no reaction at all. For the synthesis of the analogous 3,5-isomer, alternative methods such as the acylation of a Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) are employed to circumvent the difficulties of the Friedel-Crafts reaction on a deactivated ring. google.comorgsyn.org This suggests that the Friedel-Crafts acylation of 1,2-bis(trifluoromethyl)benzene is likely not a preferred industrial or laboratory method for synthesizing the acetophenone precursor.

Alternative Synthetic Pathways Involving Precursor Derivatization

Functionalization of Enol Ethers or Silyl (B83357) Enol Ethers of the Corresponding Ketone

A well-established method for the regioselective α-halogenation of ketones involves the use of enol ether intermediates, particularly silyl enol ethers. This two-step approach circumvents issues of selectivity that can arise from direct halogenation under certain conditions. The process first involves the conversion of the parent ketone, 1-(3,4-bis(trifluoromethyl)phenyl)ethanone, into its corresponding silyl enol ether. This is typically achieved by treating the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or triisopropylsilyl triflate, in the presence of a base.

Once formed, the silyl enol ether, which is a stable and isolable nucleophile, can be reacted with an electrophilic bromine source to yield the α-bromo ketone. This method offers high regioselectivity because the position of the double bond in the enol ether dictates the site of bromination. researchgate.net A variety of brominating agents can be employed for this transformation. nih.govresearchgate.net

Table 1: Common Brominating Agents for Silyl Enol Ethers

Brominating AgentAbbreviationNotes
N-BromosuccinimideNBSA widely used, crystalline, and easy-to-handle reagent. researchgate.net
BromineBr₂Elemental bromine can be used, but may lead to side products if not controlled. nih.gov
1-Bromo-3,3-dimethyl-1,3-dihydro-1λ³[d] rsc.orgorganic-chemistry.orgiodaoxole-A mild hypervalent iodine reagent that can prevent polybromination. nih.gov
Chiral Pentacarboxycyclopentadienyl Bromide-Used for enantioselective bromination to produce chiral α-bromoketones. researchgate.net

The reaction of the silyl enol ether derived from 1-(3,4-bis(trifluoromethyl)phenyl)ethanone with a reagent like N-bromosuccinimide (NBS) is expected to cleanly provide this compound. The use of milder reagents like specific hypervalent iodine compounds can be advantageous in preventing the formation of polybrominated byproducts. nih.gov

Emerging and Sustainable Synthetic Strategies

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for chemical transformations. The synthesis of α-bromo ketones has benefited significantly from these efforts, with new strategies emerging that utilize transition-metal catalysis, photoredox catalysis, and green chemistry principles.

While transition-metal catalysis is extensively used for α-alkylation and arylation of ketones, its application for direct α-bromination is also an area of interest. mdpi.com These methods often involve the formation of a metal-enolate intermediate which then reacts with a bromine source. Copper salts have shown utility in this regard. For instance, cupric bromide (CuBr₂) can serve as both a catalyst and the bromine source, often used in solvents like chloroform/ethyl acetate (B1210297) under reflux. researchgate.netnih.gov Another system employs copper(II) triflate (Cu(OTf)₂) as a catalyst for bromination. nih.gov While effective, these methods can sometimes lead to the formation of α,α-dibromoketones as a minor byproduct, necessitating careful control of reaction conditions. nih.gov

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions using visible light. This technology has been applied to the synthesis of α-haloketones, often proceeding through radical pathways. scispace.com One approach involves the photocatalytic oxidation of styrene (B11656) derivatives in the presence of a halide source, such as nickel bromide, using a photocatalyst like copper-modified graphitic carbon nitride (Cu-C₃N₄) and oxygen from the air as the oxidant. chemistryviews.org While this method builds the ketone and introduces the halogen in one process, other strategies focus on the direct halogenation of existing ketones. Photochemical α-bromination can be achieved by irradiating a solution of the ketone and N-bromosuccinimide (NBS) with UV-visible light, which can proceed efficiently at low temperatures without the need for a catalyst or radical initiator. researchgate.net

Green chemistry principles aim to reduce the environmental impact of chemical processes. For α-bromination, this translates to using less hazardous reagents, avoiding organic solvents, and improving atom economy.

Several greener bromination protocols have been developed:

Aqueous H₂O₂–HBr System: This method uses an inexpensive and environmentally benign system of hydrogen peroxide and hydrobromic acid "on water," often eliminating the need for organic solvents and catalysts. It has proven effective for a wide range of ketones, yielding α-monobrominated products with high selectivity. rsc.org

DMSO/HBr System: A combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) provides an efficient and simple method for the bromination of ketones. This system boasts high bromide-atom economy and uses readily available, low-cost reagents. rsc.org

Solid-Supported Catalysts: Using solid catalysts like acidic aluminium oxide (Al₂O₃) or Montmorillonite K-10 clay with NBS allows for high yields and regioselectivity. nih.govtandfonline.com These reactions can be faster, and the catalysts are often reusable.

Solvent-Free Conditions: Reactions can be performed using NBS under solvent-free conditions, sometimes aided by microwave or UV irradiation. researchgate.netresearchgate.net This approach drastically reduces waste from organic solvents and can lead to very short reaction times.

Table 2: Comparison of Green Bromination Strategies

MethodReagentsSolventKey Advantages
Aqueous OxidationH₂O₂ / HBrWaterInexpensive, no organic solvent, low environmental impact. rsc.org
DMSO OxidationDMSO / HBrEthyl AcetateHigh atom economy, simple, uses cheap reagents. rsc.org
Clay CatalysisNBS / Montmorillonite K-10Methanol (B129727)Reusable catalyst, short reaction times, high yield. tandfonline.com
Solvent-FreeNBS / p-TSA (cat.)NoneNo organic solvent waste, high efficiency. researchgate.net

Regioselectivity and Chemoselectivity in the Synthesis of the Chemical Compound

For the synthesis of this compound, achieving the correct regioselectivity and chemoselectivity is paramount.

Regioselectivity refers to the selective bromination at the α-carbon (the methyl group) versus the aromatic ring. The two trifluoromethyl (-CF₃) groups on the phenyl ring are powerful electron-withdrawing groups. This deactivates the aromatic ring towards electrophilic substitution, making bromination on the ring highly unfavorable under standard conditions. nih.gov Conversely, the α-protons of the ketone are acidic and can be removed to form an enol or enolate intermediate, which is a nucleophile that readily reacts with electrophilic bromine. wikipedia.orgmasterorganicchemistry.com Therefore, high regioselectivity for α-bromination is expected.

Chemoselectivity involves achieving monobromination at the α-position while avoiding polybromination (e.g., formation of the α,α-dibromo product).

Under acidic conditions , the reaction proceeds through an enol intermediate. The introduction of the first bromine atom is deactivating, making the formation of the second enol slower. This generally allows for the isolation of the monobrominated product in high yield. wikipedia.org

Under basic conditions , an enolate is formed. The electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-proton, making the formation of a second enolate faster and often leading to polyhalogenation. wikipedia.org

Therefore, to selectively synthesize the target monobromo compound, acidic or neutral conditions are strongly preferred. Reagents like NBS, often in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA) or on a solid acid support like clay, are highly effective for the selective monobromination of aryl alkyl ketones. tandfonline.comresearchgate.net

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing the reaction for large-scale synthesis requires maximizing yield and purity while ensuring safety, cost-effectiveness, and operational simplicity. Key parameters to consider include the choice of brominating agent, catalyst, solvent, and temperature.

Brominating Agent: While elemental bromine is inexpensive, it is highly toxic and corrosive. N-Bromosuccinimide (NBS) is a safer, crystalline solid that is easier to handle and often provides higher selectivity for monobromination. researchgate.net Other sources like CuBr₂ offer alternatives that avoid handling molecular bromine directly. researchgate.net

Catalyst and Solvent: For direct bromination of the ketone, acid catalysis is typically employed to promote enolization. masterorganicchemistry.com Using solid, reusable acid catalysts like Montmorillonite K-10 or Al₂O₃ can simplify purification and reduce waste. nih.govtandfonline.com The choice of solvent can also influence selectivity; for instance, using methanol with a solid acid catalyst has been shown to be effective. tandfonline.com Green approaches using water or solvent-free conditions are highly attractive for scalability. rsc.orgresearchgate.net

Temperature and Reaction Time: Reaction conditions should be optimized to be as mild as possible. Photochemical methods can run at room temperature, while other methods may require reflux. researchgate.nettandfonline.com Reaction times can vary from minutes under microwave irradiation to several hours. nih.gov

For industrial-scale production, continuous flow synthesis offers significant advantages over batch processing, including improved safety, better heat management, and higher consistency. The synthesis of α-halo ketones has been successfully demonstrated in continuous flow systems, which can be particularly beneficial when dealing with hazardous reagents or intermediates. acs.org A scalable synthesis of this compound would likely involve a robust method such as NBS with a reusable solid acid catalyst or a carefully controlled aqueous H₂O₂-HBr process, potentially adapted to a continuous flow reactor.

Table 3: Effect of Reaction Parameters on Synthesis Outcome

ParameterOption 1Option 2Effect on Scalable Synthesis
Bromine Source Br₂NBSNBS is safer and easier to handle, reducing operational hazards. researchgate.net
Conditions Acidic (e.g., p-TSA)Basic (e.g., NaOH)Acidic conditions favor selective monobromination. wikipedia.org
Catalyst Homogeneous (HBr)Heterogeneous (Clay)Heterogeneous catalysts are reusable and simplify product purification. tandfonline.com
Solvent Organic (CH₃CN)Green (H₂O, None)Eliminating organic solvents reduces cost and environmental impact. rsc.orgresearchgate.net
Process BatchContinuous FlowContinuous flow offers enhanced safety and control for large-scale production. acs.org

Reactivity and Mechanistic Studies of 1 3,4 Bis Trifluoromethyl Phenyl 2 Bromoethanone

Nucleophilic Substitution Reactions at the Alpha-Carbon

The primary reaction pathway for α-haloketones involves the nucleophilic substitution of the halide at the alpha-carbon. This reaction is a cornerstone for the synthesis of a wide variety of organic compounds and heterocyclic systems.

Detailed research findings specifically documenting the reactions of 1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone with nitrogen-containing nucleophiles such as simple amines or hydrazines were not found in the provided search results. Generally, such reactions would be expected to yield α-amino ketones or their derivatives, which are versatile intermediates in organic synthesis.

Specific studies detailing the reaction of this compound with oxygen-containing nucleophiles like alcohols or phenols have not been located in the available search results. These reactions typically result in the formation of α-alkoxy or α-aryloxy ketones.

The reaction of this compound with sulfur-containing nucleophiles is a key step in the synthesis of sulfur-containing heterocycles, particularly thiazoles. The Hantzsch thiazole (B1198619) synthesis involves the condensation of an α-haloketone with a thioamide or a related compound.

Research on the development of novel thiazole derivatives as potential PI3K/mTOR dual inhibitors has utilized this compound as a key precursor. nih.gov In this synthesis, a substituted thiosemicarbazone acts as the sulfur-containing nucleophile, reacting with the α-bromo ketone to form the thiazole ring. The reaction proceeds by initial nucleophilic attack of the sulfur on the alpha-carbon, followed by cyclization and dehydration to yield the final thiazole derivative. nih.gov

Table 1: Synthesis of a Thiazole Derivative via Hantzsch Condensation

Starting Material 1 Starting Material 2 Product Application of Product
This compound 2-((4-chlorobenzylidene)amino)thiourea 2-((4-chlorobenzylidene)amino)-4-(3,4-bis(trifluoromethyl)phenyl)thiazole Precursor for potential PI3Kα/mTOR dual inhibitors nih.gov

Specific mechanistic and kinetic studies for nucleophilic attack on this compound were not available in the consulted research. Such studies would be valuable for quantifying the electronic effects of the bis(trifluoromethyl)phenyl group on the reaction rates and understanding the precise transition states involved.

Rearrangement Reactions

Rearrangement reactions of α-haloketones provide pathways to structurally diverse molecules, often involving significant skeletal changes.

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of carboxylic acid derivatives, such as acids, esters, or amides. wikipedia.org The reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which is formed by the intramolecular displacement of the halide by an enolate. youtube.com Subsequent nucleophilic attack by the base (e.g., hydroxide, alkoxide, or amine) opens the strained cyclopropanone ring to yield the rearranged product. wikipedia.orgddugu.ac.in

While the Favorskii rearrangement is a well-established reaction for α-halo ketones, no specific examples or studies documenting that this compound undergoes this rearrangement were found in the search results. The feasibility of the reaction would depend on the ability to form the necessary enolate, a process that could be influenced by the strongly electron-withdrawing nature of the aryl substituent.

Pinacol-Type Rearrangements

The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a ketone or aldehyde. researchgate.netnih.gov The reaction proceeds through a four-step mechanism:

Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a better leaving group (water). organic-chemistry.org

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a carbocation intermediate. organic-chemistry.org In cases of asymmetrical diols, the hydroxyl group that leaves is the one that forms the more stable carbocation. masterorganicchemistry.com

1,2-Migratory Shift: An alkyl, aryl, or hydride group from the adjacent carbon migrates to the positively charged carbon. The driving force for this rearrangement is the formation of a more stable resonance-stabilized oxonium ion. researchgate.net

Deprotonation: A final deprotonation step yields the carbonyl product. organic-chemistry.org

Organometallic Reactions

The dual reactivity of the carbonyl and α-bromo functionalities makes this compound a versatile substrate for various organometallic transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The α-bromo position in this compound presents a potential site for such couplings, although the reactivity of α-haloketones can differ from the more commonly used aryl or vinyl halides.

Suzuki Coupling: This reaction typically couples an organoboron compound with an organic halide. While highly effective for aryl halides, its application with α-bromoketones is less common but feasible, potentially leading to the formation of α-aryl or α-alkyl ketones.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net Studies have shown that secondary trifluoromethylated alkyl bromides can undergo efficient palladium-catalyzed Heck-type reactions, suggesting that the structurally similar this compound could potentially couple with alkenes to yield γ,δ-unsaturated ketones.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. chemohollic.com Its application to sp³-hybridized carbons like the one in the target α-bromoketone is not standard but could provide a route to β,γ-alkynyl ketones under specific catalytic conditions.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide. organic-chemistry.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms, making it a plausible method for introducing alkyl or aryl substituents at the α-position of the ketone. organic-chemistry.org

Detailed studies specifically employing this compound in these named cross-coupling reactions are sparse in the literature. However, the general reactivity patterns of related substrates suggest potential utility in forming new carbon-carbon bonds under tailored catalytic conditions.

Grignard (RMgX) and organolithium (RLi) reagents are potent nucleophiles and strong bases that react readily with carbonyl compounds. libretexts.orgwikipedia.org When reacting with an α-haloketone such as this compound, several reaction pathways are possible, primarily centered on nucleophilic attack at the electrophilic carbonyl carbon.

The typical reaction involves the addition of the organometallic reagent to the carbonyl group. chemguide.co.uk This nucleophilic attack forms a magnesium or lithium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. masterorganicchemistry.com

Table 1: Potential Products from Grignard/Organolithium Addition to Carbonyl Group

ReagentIntermediateFinal Product (after workup)
R-MgXMagnesium AlkoxideTertiary Alcohol
R-LiLithium AlkoxideTertiary Alcohol

However, the presence of the α-bromo substituent introduces complexity. Alternative pathways can include:

Enolate Formation: The strong basicity of the organometallic reagent could lead to deprotonation at the α-carbon, forming an enolate. This is more common with sterically hindered ketones or bases.

Halogen-Metal Exchange: The reagent could react at the C-Br bond, although this is less common than carbonyl addition.

Reduction: In some cases, particularly with bulky Grignard reagents, the carbonyl group may be reduced to a secondary alcohol.

The trifluoromethyl groups on the phenyl ring are strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon and likely favors the direct nucleophilic addition pathway. Studies on related trifluoromethylated α-bromoenones have shown that the electronic influence of the CF₃ group can significantly direct the regioselectivity of nucleophilic attack. researchgate.net

Cyclization Reactions Leading to Heterocyclic Frameworks

The bifunctional nature of this compound, possessing two electrophilic centers, makes it an excellent precursor for the synthesis of various heterocyclic compounds.

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. A classic method for their synthesis is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. A more direct route from α-haloketones is the Bredereck reaction, where the α-haloketone is reacted with a formamide (B127407) or other primary amides.

The reaction of this compound with a primary amide (R-CONH₂) would proceed via initial N-alkylation to form an acylaminoketone intermediate. Subsequent acid-catalyzed cyclization and dehydration would yield a 2,4-disubstituted oxazole (B20620), bearing the 3,4-bis(trifluoromethyl)phenyl moiety at position 4.

Table 2: Representative Oxazole Synthesis

Reactant 1Reactant 2Key IntermediateProduct
This compoundBenzamideN-(2-(3,4-bis(trifluoromethyl)phenyl)-2-oxoethyl)benzamide4-(3,4-Bis(trifluoromethyl)phenyl)-2-phenyloxazole
This compoundAcetamideN-(2-(3,4-bis(trifluoromethyl)phenyl)-2-oxoethyl)acetamide4-(3,4-Bis(trifluoromethyl)phenyl)-2-methyloxazole

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their significant biological activities. The most common synthetic route is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org

While this compound is not a 1,3-dicarbonyl compound itself, it is a versatile precursor for pyrazole synthesis. One established method involves the reaction of an α-haloketone with a hydrazone. A visible-light-catalyzed tandem reaction of hydrazones and α-bromo ketones has been shown to produce 1,3,5-trisubstituted pyrazoles under mild conditions. organic-chemistry.org

Alternatively, the α-bromoketone can react directly with hydrazine (H₂NNH₂). The reaction likely proceeds through initial formation of a hydrazone at the carbonyl position, followed by an intramolecular nucleophilic substitution of the bromide by the second nitrogen atom, and subsequent aromatization via elimination to yield the pyrazole ring. This pathway provides a direct route to 3-substituted pyrazoles.

Table 3: Representative Pyrazole Synthesis

Reactant 1Reactant 2Potential IntermediateProduct
This compoundHydrazineHydrazone of the α-bromoketone3-(3,4-Bis(trifluoromethyl)phenyl)-1H-pyrazole
This compoundPhenylhydrazinePhenylhydrazone of the α-bromoketone3-(3,4-Bis(trifluoromethyl)phenyl)-1-phenyl-1H-pyrazole

This reactivity makes this compound a key building block for accessing complex, fluorine-containing heterocyclic scaffolds for applications in medicinal chemistry and materials science. nih.gov

Cyclizations Involving Intramolecular Nucleophilic Attack

The reactivity of α-haloketones, such as this compound, makes them valuable precursors in the synthesis of various heterocyclic compounds. nih.gov The presence of a carbonyl group enhances the polarity of the carbon-bromine bond, increasing the electrophilicity of the α-carbon and making it susceptible to nucleophilic attack. nih.gov While specific studies on the intramolecular cyclization of this compound are not extensively documented in the reviewed literature, the general reactivity patterns of α-bromo ketones allow for predictions of their behavior in such reactions.

Intramolecular cyclization would require a tethered nucleophile within the molecule that can attack the electrophilic α-carbon, leading to the formation of a cyclic structure. The feasibility and outcome of such a reaction would depend on several factors, including the nature of the nucleophile (e.g., amine, hydroxyl, thiol), the length and flexibility of the tether connecting the nucleophile to the ketone backbone, and the reaction conditions.

Potential Intramolecular Cyclization Pathways:

Formation of Nitrogen Heterocycles: If a nucleophilic nitrogen atom, such as in an amino or amido group, is present at a suitable position within the molecule, an intramolecular SN2 reaction could lead to the formation of nitrogen-containing heterocycles like lactams or other fused ring systems. The reaction of α-bromo ketones with amine nucleophiles is a well-established method for the synthesis of various nitrogen heterocycles. mdpi.com

Formation of Oxygen Heterocycles: Similarly, a tethered hydroxyl group could act as an intramolecular nucleophile, attacking the α-carbon to form oxygen-containing heterocycles such as cyclic ethers or lactones. The synthesis of oxygen heterocycles through the reaction of α-halo ketones with oxygen nucleophiles is a known synthetic strategy. nih.govorganic-chemistry.org

Formation of Sulfur Heterocycles: A tethered thiol group, being a potent nucleophile, could readily participate in an intramolecular cyclization to yield sulfur-containing heterocycles like thiolactones or other sulfur-bridged rings. The high nucleophilicity of sulfur makes it an excellent candidate for such cyclizations. researchgate.netdntb.gov.ua

The regioselectivity and stereoselectivity of these potential cyclizations would be influenced by Baldwin's rules and the conformational preferences of the transition state. The strongly electron-withdrawing nature of the 3,4-bis(trifluoromethyl)phenyl group is expected to further enhance the electrophilicity of the α-carbon, potentially facilitating these intramolecular reactions.

Redox Chemistry: Reduction and Oxidation Pathways

The reduction of the carbonyl group in α-bromo ketones to the corresponding alcohol yields a halohydrin, a versatile synthetic intermediate. While direct studies on the reduction of this compound were not found, the reduction of the closely related 1-(3,5-bis(trifluoromethyl)phenyl)ethanone has been reported. This analogous reaction can provide insights into the expected reactivity.

The reduction of α-bromo ketones must be performed with reagents that selectively reduce the carbonyl group without causing reductive dehalogenation. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), often used at low temperatures to enhance selectivity.

Table 1: Potential Conditions for the Reduction of this compound to 2-Bromo-1-(3,4-bis(trifluoromethyl)phenyl)ethanol (Hypothetical)

Reducing AgentSolventTemperatureExpected Outcome
Sodium Borohydride (NaBH₄)Methanol (B129727) (MeOH) or Ethanol (EtOH)0 °C to room temperatureSelective reduction of the carbonyl to a hydroxyl group, yielding the corresponding bromohydrin.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or Tetrahydrofuran (THF)-78 °C to 0 °CPotent reducing agent, requires careful temperature control to avoid debromination.

The resulting 2-bromo-1-(3,4-bis(trifluoromethyl)phenyl)ethanol is a chiral molecule, and the use of chiral reducing agents or catalysts could potentially lead to the enantioselective synthesis of one enantiomer.

The carbonyl group of this compound can be derivatized by reaction with hydroxylamine (B1172632) (NH₂OH) to form an oxime. byjus.comwikipedia.orgquimicaorganica.orgstackexchange.comchemtube3d.comic.ac.uk This reaction is a standard method for the characterization and modification of ketones. byjus.comwikipedia.org The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the oxime. chemtube3d.comic.ac.uk

The formation of oximes from α-halo ketones is a known transformation, and the presence of the α-bromo substituent is not expected to inhibit the reaction with hydroxylamine. google.com The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step. byjus.com

Table 2: General Conditions for the Oximation of this compound

ReagentSolventCatalystProduct
Hydroxylamine hydrochloride (NH₂OH·HCl)Ethanol (EtOH) or Methanol (MeOH)A weak base (e.g., pyridine, sodium acetate)This compound oxime

The resulting oxime can exist as a mixture of (E) and (Z) isomers due to restricted rotation around the C=N double bond. The specific isomer ratio would depend on the reaction conditions and the steric and electronic properties of the substituents.

Influence of Bis(trifluoromethyl)phenyl Substitution on Reactivity

The 3,4-bis(trifluoromethyl)phenyl group exerts a significant influence on the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects:

The trifluoromethyl (-CF₃) group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.com The presence of two such groups on the phenyl ring has a profound impact on the electronic properties of the molecule:

Increased Electrophilicity of the Carbonyl Carbon: The strong inductive effect (-I) of the two -CF₃ groups withdraws electron density from the phenyl ring and, consequently, from the carbonyl group. This makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. nih.gov

Increased Acidity of α-Hydrogens: Although the target molecule has a bromine at the α-position, any related ketone with α-hydrogens would exhibit increased acidity due to the electron-withdrawing nature of the substituted phenyl ring.

Deactivation of the Aromatic Ring: The bis(trifluoromethyl)phenyl group is strongly deactivated towards electrophilic aromatic substitution. doubtnut.com

Steric Effects:

The trifluoromethyl group is bulkier than a hydrogen or a methyl group. mdpi.comnih.gov The presence of two -CF₃ groups, particularly in the 3,4-positions, can introduce steric hindrance around the reaction center. This steric bulk can influence the approach of nucleophiles to the carbonyl carbon and the α-carbon. In some cases, steric hindrance can direct the regioselectivity of a reaction or affect the rate of reaction. nih.govresearchgate.netresearchgate.net

Applications of 1 3,4 Bis Trifluoromethyl Phenyl 2 Bromoethanone As a Synthetic Building Block

Precursor for Pharmacologically Relevant Scaffolds

The structural attributes of 1-(3,4-bis(trifluoromethyl)phenyl)-2-bromoethanone make it an attractive starting material for the construction of various pharmacologically relevant scaffolds. The trifluoromethyl groups can enhance the metabolic stability and lipophilicity of a molecule, properties that are often desirable in drug candidates.

The α-bromoketone moiety is a key feature that allows for the construction of various heterocyclic systems. While specific literature detailing the use of this compound in these syntheses is not abundant, the well-established reactivity of phenacyl bromides provides a clear indication of its synthetic utility.

Pyrazoles: Pyrazole (B372694) derivatives are known to exhibit a wide range of biological activities. researchgate.net The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Although not a direct precursor in this classic route, this compound can be utilized in multi-component reactions to afford highly substituted pyrazoles. For instance, a three-component reaction of a phenacyl bromide, a hydrazine, and a dicarboxylic acid can lead to the formation of multi-substituted pyrazoles. nih.gov The bis(trifluoromethyl)phenyl moiety in the resulting pyrazole structure is of particular interest for its potential to modulate biological activity. nih.gov

Oxazoles: Oxazole-containing compounds are present in numerous biologically active molecules. nih.gov A common method for the synthesis of oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones. This compound can be converted to the corresponding 2-acylaminoketone, which can then be cyclized to form the oxazole (B20620) ring. Another versatile method is the Van Leusen oxazole synthesis. nih.gov Furthermore, α-bromoketones are known to react with amides to form oxazoles, often in the presence of a suitable catalyst. mdpi.comamericanelements.com

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole derivatives. mdpi.com This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide, typically thiourea. nih.govtandfonline.com This reaction is known to be efficient and provides a direct route to 2-aminothiazoles substituted at the 4-position with the 3,4-bis(trifluoromethyl)phenyl group. The resulting thiazoles can serve as precursors for more complex and potentially bioactive molecules. nih.govresearchgate.net

The following table summarizes the general synthetic approaches for these heterocyclic systems using a phenacyl bromide as a key starting material.

HeterocycleGeneral Synthetic MethodReactant with Phenacyl Bromide
Pyrazole Multi-component reactionHydrazine, Dicarboxylic Acid
Oxazole Robinson-Gabriel SynthesisAmide (after conversion of bromide)
Thiazole Hantzsch Thiazole SynthesisThiourea or other thioamides

Fluorinated organic molecules are of significant interest in the development of molecular probes and ligands. The presence of fluorine atoms, particularly trifluoromethyl groups, can be exploited in ¹⁹F NMR spectroscopy and imaging. While specific examples utilizing this compound for this purpose are not detailed in the available literature, its structure is consistent with that of a precursor for such applications. The synthesis of fluorinated ligands for catalysis is an active area of research, and the bis(trifluoromethyl)phenyl moiety can impart unique electronic properties to a ligand, potentially influencing the activity and selectivity of a metal catalyst. mdpi.com

Intermediate in Agrochemical Research

The trifluoromethyl group is a common feature in many modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net Its presence can enhance the efficacy and metabolic stability of the active ingredients.

While direct evidence of the use of this compound in the synthesis of commercial agrochemicals is limited in the public domain, its structural motifs are highly relevant. Trifluoromethyl-substituted acetophenones and their derivatives are known intermediates in the production of various pesticides. The reactivity of the α-bromo group allows for the introduction of other functional groups and the construction of the heterocyclic systems often found in agrochemical active ingredients.

Contribution to Materials Science

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds valuable in materials science. The bis(trifluoromethyl)phenyl group in this compound suggests its potential as a monomer or a precursor for the synthesis of fluorinated polymers and functional materials. For instance, the incorporation of trifluoromethyl groups into polymer backbones is a known strategy to modify properties such as solubility, thermal stability, and dielectric constant.

Monomer in Polymer Synthesis

There is currently no available research data or scholarly publications that describe the use of this compound as a monomer in polymerization reactions. The potential for this molecule to act as a monomer would depend on its ability to undergo reactions that lead to the formation of a repeating polymer chain. Typically, this would involve the reactivity of the bromine atom in nucleophilic substitution reactions or the carbonyl group in condensation polymerizations. However, without experimental evidence or theoretical studies on this specific compound, its role as a monomer remains hypothetical.

Precursor for Functional Organic Materials

Similarly, the role of this compound as a precursor for functional organic materials, such as those with specific optoelectronic or electrochemical applications, is not detailed in the existing scientific literature. The synthesis of such materials often involves the careful design and functionalization of core molecular structures. While the bis(trifluoromethyl)phenyl moiety is a common feature in materials designed for electronic applications due to its electron-withdrawing nature, the specific utility of the 3,4-substituted bromoethanone derivative in this context has not been reported.

Research on related isomers, such as those with a 3,5-bis(trifluoromethyl)phenyl structure, has shown their incorporation into various functional materials. However, the precise positioning of the trifluoromethyl groups on the phenyl ring can significantly influence the electronic properties, solubility, and solid-state packing of the resulting materials. Therefore, direct extrapolation of the applications of other isomers to this compound would be scientifically unfounded.

Computational and Theoretical Investigations of the Chemical Compound

Electronic Structure Analysis and Reactivity Predictions using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netdergipark.org.tr By calculating the electron density, DFT can predict a variety of chemical properties. For 1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone, DFT calculations would elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. mdpi.com In a typical α-bromoacetophenone structure, the carbonyl oxygen would be an electron-rich region, while the carbonyl carbon and the α-carbon bonded to the bromine would be electron-deficient, making them susceptible to nucleophilic attack. The two trifluoromethyl (-CF3) groups act as strong electron-withdrawing groups, which would further influence the electronic properties and reactivity of the phenyl ring and the ethanone (B97240) side chain.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. rsc.org For a molecule like this compound, which is an α-haloketone, computational studies can be used to model its reactions, such as nucleophilic substitution at the α-carbon. up.ac.za These models allow for the identification of transient structures like transition states and intermediates, which are often difficult or impossible to observe experimentally.

By calculating the potential energy surface of a reaction, chemists can determine the activation energies for different possible pathways. up.ac.za For instance, in a reaction with a nucleophile, modeling could predict the energy barrier for the direct substitution of the bromine atom. Such computational insights are crucial for understanding reaction kinetics and selectivity, helping to explain why certain products are formed over others and under what conditions. up.ac.za This predictive power is vital for optimizing synthetic routes and designing new chemical transformations.

Conformational Analysis and Stereochemical Implications

The three-dimensional arrangement of atoms, or conformation, is critical to a molecule's properties and interactions. Conformational analysis of this compound involves studying the rotation around its single bonds, particularly the bonds connecting the phenyl ring, the carbonyl group, and the bromomethyl group.

Table 1: Selected Torsion Angles in 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one researchgate.net

Torsion Angle (Atoms Involved)Angle (°)Implication
O1—C2—C1—Br10.3 (5)Indicates a near-planar, syn orientation of the C=O and C-Br bonds.
C3—C2—C1—Br1-179.6 (3)Shows the phenyl ring is nearly anti-planar to the C-Br bond.

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Halogen Bonding)

Drawing again from the crystal structure of the 3,5-isomer, a variety of weak intermolecular forces are observed. researchgate.net These include C—H⋯Br, C—H⋯O, and C—F⋯π interactions. researchgate.net The bromine and fluorine atoms, with their electronegativity and lone pairs, can participate in halogen bonding and hydrogen bonding. The trifluoromethyl groups and the phenyl ring also facilitate π-interactions and dispersion forces. researchgate.netresearchgate.net Specifically, in the crystal of the analog, molecules are linked into dimers in a head-to-tail fashion through weak C—H⋯Br and other interactions. researchgate.net These dimers are further assembled into larger structures via C—H⋯O and C—F⋯π forces, and F⋯F interactions also play a role in forming bilayers. researchgate.net This complex web of interactions is fundamental to the field of crystal engineering, where understanding these forces allows for the design of new materials with specific properties. ias.ac.in

Table 2: Intermolecular Interactions Observed in the Crystal Structure of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one researchgate.net

Interaction TypeDescriptionRole in Supramolecular Assembly
C—H⋯BrWeak hydrogen bond between a carbon-hydrogen bond and a bromine atom.Links molecules into head-to-tail dimers.
C—H⋯OWeak hydrogen bond involving the carbonyl oxygen.Connects dimers along the crystal axis.
C—F⋯πInteraction between a fluorine atom and the electron cloud of the phenyl ring.Contributes to the linking of dimers.
F⋯FInteraction between fluorine atoms on adjacent molecules.Extends the assembly into bilayers.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derived Molecules (if applicable)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR models for this compound itself may not be established, molecules containing the bis(trifluoromethyl)phenyl moiety are frequently used in the development of biologically active agents, and their derivatives are subject to QSAR analysis.

For example, QSAR models have been developed for derivatives of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]−4-methyl-1,3-oxazolidin-2-one, which show potent inhibitory activity against Cholesteryl Ester Transfer Protein (CETP). tandfonline.com In these studies, various molecular descriptors (such as electronic properties, electronegativity, and structural features) are calculated for a series of compounds and then statistically correlated with their measured biological activity. tandfonline.com The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent molecules and streamlining the drug discovery process. nih.govnih.gov This approach allows researchers to prioritize which derivatives to synthesize and test, saving time and resources.

Advanced Analytical and Spectroscopic Methodologies for Mechanistic Elucidation and Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracing Reaction Progress and Product Elucidation (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time monitoring of chemical reactions, offering a non-invasive window into the dynamic changes in a reacting system. magritek.compharmtech.com By tracking the disappearance of starting materials and the emergence of products, detailed kinetic profiles can be constructed. Moreover, the appearance and subsequent decay of signals corresponding to transient intermediates can provide crucial evidence for proposed reaction mechanisms. magritek.com For derivatives of 1-(3,4-bis(trifluoromethyl)phenyl)-2-bromoethanone, both ¹H and ¹⁹F NMR are particularly informative due to the presence of the trifluoromethyl groups, which serve as sensitive probes of the electronic environment of the phenyl ring.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in the complete structural assignment of complex derivatives. researchgate.net These experiments reveal through-bond correlations between nuclei, allowing for the unambiguous assembly of the molecular framework. For instance, in the structural confirmation of 5-arylimino-1,3,4-thiadiazole derivatives, which can be synthesized from α-bromo ketones, multinuclear NMR spectroscopy is essential for definitive characterization. researchgate.netmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone (B1333710) nih.gov

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H8.44sAr-H
¹H8.13sAr-H
¹H4.48sCH₂Br
¹³C188.81sC=O
¹³C135.31sAr-C
¹³C133.06qAr-C-CF₃
¹³C128.99mAr-CH
¹³C127.08mAr-CH
¹³C123.61qCF₃
¹³C29.46sCH₂Br

Note: Data for the 3,5-bis(trifluoromethyl)phenyl isomer is presented as a close analog. s = singlet, q = quartet, m = multiplet.

Mass Spectrometry for Identification of Reaction Intermediates and Product Mass Confirmation

Mass spectrometry (MS) is an exceptionally sensitive technique for the detection of reaction intermediates, even those present in minute concentrations. nih.gov Techniques such as Electrospray Ionization (ESI-MS) can be used to gently ionize and transfer species from the reaction mixture into the gas phase for mass analysis, providing a snapshot of the reacting system. nih.gov This is particularly valuable for identifying charged intermediates common in many organic reactions. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of newly synthesized derivatives of this compound and confirming their identity. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of a specific ion, can yield valuable structural information. The fragmentation patterns observed can help to piece together the molecular structure and distinguish between isomers. researchgate.netnih.gov While experimental data on the fragmentation of this compound derivatives is not extensively available, general principles suggest that characteristic losses of Br, CO, and CF₃ groups would be expected, providing clues to the molecular structure.

Table 2: Plausible Mass Spectrometry Fragmentation of a Hypothetical Thiazole (B1198619) Derivative

m/zProposed Fragment
[M+H]⁺Protonated molecular ion
[M-Br]⁺Loss of bromine radical
[M-HBr]⁺Loss of hydrogen bromide
[M-CO]⁺Loss of carbon monoxide
[Ar-C≡S]⁺Fragment containing the aryl and thiazole core

Note: This table represents a hypothetical fragmentation pattern based on common fragmentation pathways for similar structures.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions in Derived Compounds

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com For derivatives of this compound, such as imidazole (B134444) and 1,3,4-thiadiazole (B1197879) heterocycles, X-ray crystallography can unambiguously confirm the connectivity of atoms and establish the stereochemistry. mdpi.comnih.govnih.govnih.gov

Beyond simple structure determination, crystallographic data offers profound insights into the intermolecular interactions that govern the packing of molecules in the solid state. mdpi.comrsc.org These interactions, including hydrogen bonds, halogen bonds, π-π stacking, and C-H···π interactions, are crucial for understanding the physical properties of the material. nih.gov For instance, the crystal structure of 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone reveals weak C-H···Br and C-H···O interactions that link molecules into dimers. nih.gov The analysis of these interactions in a series of derivatives can shed light on how modifications to the molecular structure influence the supramolecular assembly.

Table 3: Crystallographic Data for 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone nih.gov

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)14.156 (5)
b (Å)5.0111 (16)
c (Å)15.535 (5)
β (°)104.316 (5)
V (ų)1067.7 (6)
Z4

Note: Data for the 3,5-bis(trifluoromethyl)phenyl isomer is presented as a close analog.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. In the synthesis of derivatives from this compound, IR spectroscopy can be used to monitor the disappearance of the characteristic carbonyl (C=O) stretch of the starting material (typically around 1700 cm⁻¹) and the appearance of new bands corresponding to the functional groups of the product. For example, the formation of an imidazole or thiazole ring would result in the appearance of new C=N and C-S stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The chromophore of the 3,4-bis(trifluoromethyl)phenyl group will give rise to characteristic absorptions in the UV region. The synthesis of derivatives, particularly those that extend the π-conjugated system, such as chalcones, will lead to changes in the UV-Vis spectrum. researchgate.netbiointerfaceresearch.com The appearance of new, longer-wavelength absorption bands (a bathochromic or red shift) can indicate the formation of a more extended conjugated system. nih.gov The analysis of these spectra, including the position of the maximum absorbance (λₘₐₓ) and the molar absorptivity (ε), provides insight into the electronic structure of the derivatives. nih.govbiointerfaceresearch.com Chalcone derivatives, for instance, typically exhibit strong absorptions corresponding to π-π* and n-π* transitions. biointerfaceresearch.com

Table 4: Typical UV-Vis Absorption Data for Chalcone Derivatives nih.govbiointerfaceresearch.com

Derivative TypeTransitionTypical λₘₐₓ (nm)
Chalconeπ-π260-290
Chalconen-π340-390

Electrochemical Methods for Reactivity and Polymerization Studies

Electrochemical methods, such as cyclic voltammetry (CV), provide valuable information about the redox properties of molecules, which is directly related to their reactivity. rsc.org By measuring the oxidation and reduction potentials of derivatives of this compound, insights into their electronic character can be gained. The electron-withdrawing nature of the two trifluoromethyl groups is expected to make these compounds relatively difficult to oxidize and easier to reduce.

Furthermore, electrochemical techniques are instrumental in studying the polymerization of suitable monomers. rsc.orgmdpi.com If derivatives of this compound are prepared that contain polymerizable groups (e.g., thiophene), their electrochemical polymerization can be investigated. mdpi.com Cyclic voltammetry can be used to monitor the polymerization process through the growth of polymer films on the electrode surface, as evidenced by increasing peak currents with successive potential cycles. rsc.org The resulting polymers can then be characterized in terms of their electrochemical stability, conductivity, and electrochromic properties.

Future Perspectives and Emerging Research Directions

Development of Highly Enantioselective and Diastereoselective Transformations

A significant frontier in the application of 1-(3,4-bis(trifluoromethyl)phenyl)-2-bromoethanone lies in the development of stereocontrolled reactions. The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of pharmaceuticals and other biologically active molecules.

Future research will likely focus on:

Chiral Catalysis: The design and application of novel chiral catalysts, such as aminophenol-derived systems, can facilitate enantioselective additions to the carbonyl group or stereoselective substitutions at the α-carbon. nih.gov This would allow for the synthesis of specific stereoisomers of complex molecules, which is crucial for studying their biological activity.

Substrate- and Catalyst-Controlled Reactions: Exploring the interplay between the inherent stereochemical biases of the substrate and the influence of external chiral catalysts can lead to diastereodivergent synthesis. nih.gov This approach would enable the selective formation of any desired diastereomer from the same starting material, offering greater synthetic flexibility.

Three-Component Reactions: The development of enantioselective three-component reactions, such as the copper-catalyzed radical 1,4-perfluoroalkylamination of 1,3-dienes, showcases a pathway to construct chiral perfluoroalkyl-containing allylic amines with high efficiency and stereoselectivity. nih.gov Adapting such methodologies to involve this compound could open doors to novel classes of chiral compounds.

Progress in this area will enable the synthesis of complex, stereochemically defined molecules containing the 3,4-bis(trifluoromethyl)phenyl moiety, which is of considerable interest for developing new therapeutic agents. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. mpg.de The properties of this compound make it a suitable candidate for integration into these modern synthetic workflows.

Key future directions include:

Automated Multi-Step Synthesis: Incorporating this building block into automated platforms that combine multiple reaction modules, purification steps, and in-line analysis can significantly streamline the synthesis of complex target molecules. mpg.denih.gov This approach reduces manual operations, synthesis time, and waste generation. mpg.de

Process Optimization: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and reproducibility. jst.org.in Future work will involve optimizing reactions involving this compound under continuous flow conditions to maximize efficiency and minimize byproduct formation.

Telescoped Reactions: Flow chemistry facilitates the "telescoping" of multiple synthetic steps without the need to isolate and purify intermediates. nih.gov This is particularly advantageous for reactions involving unstable or hazardous intermediates that can be generated and consumed in situ, enhancing process safety.

The integration of this compound with automated and flow systems will accelerate the discovery and production of new chemical entities for various applications.

Exploration of New Catalytic Systems for Novel Reactivity Patterns

The discovery of new catalytic systems is essential for unlocking novel reactivity patterns and expanding the synthetic utility of this compound.

Emerging research will likely investigate:

Photocatalysis: Light-mediated reactions offer mild and efficient pathways for chemical transformations. Exploring photocatalytic systems could enable novel C-C and C-heteroatom bond formations involving this compound under environmentally benign conditions.

Electrochemical Synthesis: Electrocatalysis provides an alternative approach to drive chemical reactions using electricity. This can be used for redox transformations, such as the electropolymerization of thiophene derivatives, which can be influenced by the presence of trifluoromethyl groups. mdpi.com

Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to unique transformations that are not achievable with a single catalyst. Future studies may explore dual catalytic systems, for instance, combining a metal catalyst with an organocatalyst, to achieve novel and efficient syntheses from this building block.

These new catalytic approaches will not only expand the repertoire of reactions possible with this compound but also provide more sustainable and efficient synthetic routes.

Discovery of Unprecedented Applications as a Versatile Synthetic Building Block

While this compound is already a valuable building block, its full potential in organic synthesis is yet to be realized. nih.gov The unique electronic properties conferred by the two trifluoromethyl groups make it an attractive starting material for a wide range of molecular scaffolds.

Future applications could emerge in the synthesis of:

Fluorinated Azaheterocycles: This compound can serve as a precursor for constructing biologically important trifluoromethyl-bearing azaheterocycles like pyrazoles, pyridones, and triazoles. mdpi.com

Polycyclic Aromatic Systems: Its reactivity can be harnessed to build complex polycyclic frameworks that are of interest in materials science and medicinal chemistry.

Trifluoromethoxylated Compounds: Given the growing importance of the trifluoromethoxy (OCF3) group in drug discovery, this building block could be utilized in novel synthetic pathways to access trifluoromethoxylated pyridines and pyrimidines. nih.govresearchgate.net

The table below summarizes potential reaction pathways for creating diverse molecular scaffolds from this versatile building block.

Target ScaffoldPotential Reaction TypeReagents
Substituted ImidazolesHantzsch-type condensationAmidines
Thiazole (B1198619) DerivativesThioamide condensationThioamides
Pyrrole SystemsMulti-component reactionsAmines, β-ketoesters
Fluorinated PyronesOxidative cyclization pathwaysβ-diketones

As new synthetic methodologies are developed, the scope of applications for this compound as a key synthetic intermediate will undoubtedly continue to grow.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The unique properties of molecules derived from this compound make them highly relevant for interdisciplinary research, bridging organic chemistry with medicinal chemistry, materials science, and agrochemistry.

Future interdisciplinary efforts will likely focus on:

Medicinal Chemistry: The trifluoromethyl groups are known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov Derivatives of this compound will be explored as potential therapeutic agents for a range of diseases.

Materials Science: The introduction of trifluoromethyl groups can modulate the electronic and physical properties of organic materials. mdpi.com This building block could be used to synthesize novel polymers, liquid crystals, and organic electronics with tailored properties. For example, polymeric films derived from related trifluoromethyl-phenyl compounds have been studied for their potential in electrochemical sensors. mdpi.com

Agrochemistry: The development of new pesticides and herbicides often relies on fluorinated organic molecules. The synthetic accessibility of diverse structures from this compound makes it a valuable platform for discovering new agrochemicals.

The collaborative efforts between organic chemists and scientists in these related fields will be crucial for translating the synthetic potential of this compound into practical applications that address societal needs.

Q & A

Q. How is 1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone synthesized, and what are the critical parameters affecting yield?

Methodological Answer: The compound is synthesized via bromination of 3',4'-bis(trifluoromethyl)acetophenone using pyridinium tribromide in tetrahydrofuran (THF). Key parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of acetophenone to pyridinium tribromide ensures complete conversion.
  • Reaction time : Stirring for 4–6 hours at room temperature optimizes yield while minimizing decomposition.
  • Workup : Quenching with aqueous sodium thiosulfate followed by extraction with dichloromethane and purification via column chromatography (hexane:ethyl acetate, 9:1) yields ~38–42% pure product .
  • By-product mitigation : Excess brominating agent can lead to di-brominated by-products; TLC monitoring is critical .

Q. What spectroscopic techniques are employed for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H NMR : The α-bromo ketone proton appears as a singlet at δ 4.2–4.4 ppm. Aromatic protons from the bis(trifluoromethyl)phenyl group split into distinct multiplets between δ 7.8–8.2 ppm due to electron-withdrawing CF₃ groups .
  • ¹³C NMR : The carbonyl carbon resonates at δ 190–195 ppm. The CF₃ carbons appear as quartets (J ≈ 35–40 Hz) near δ 120–125 ppm .
  • IR : Strong C=O stretching at ~1700 cm⁻¹ and C-Br vibration at ~550 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize by-products?

Methodological Answer:

  • Temperature control : Maintaining 0–5°C during bromination suppresses side reactions like over-bromination or ketone oxidation .
  • Solvent selection : THF stabilizes intermediates better than DCM or ethers, reducing di-brominated by-products .
  • Catalytic additives : Adding 1–2 mol% of Hünig’s base (DIPEA) improves regioselectivity by deprotonating intermediates .

Q. What methodologies are recommended for assessing the reactivity of the bromo group in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in degassed THF/H₂O (3:1) at 80°C. Monitor conversion via GC-MS .
  • Buchwald-Hartwig amination : Use Pd₂(dba)₃ and Xantphos with amines in toluene at 100°C. LC-MS analysis identifies C–N bond formation .
  • Competitive kinetics : Compare reaction rates with analogous bromo ketones (e.g., 2-bromoacetophenone) to quantify electronic effects of CF₃ groups .

Q. How can computational tools like molecular docking predict the biological activity of this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes with nucleophilic active sites (e.g., cysteine proteases) due to the electrophilic bromo ketone moiety .
  • Docking workflow :
    • Prepare the compound’s 3D structure using Gaussian09 (B3LYP/6-31G*).
    • Perform flexible docking with AutoDock Vina into target pockets (e.g., SARS-CoV-2 Mpro).
    • Validate poses using MD simulations (AMBER) to assess binding stability .
  • Free energy calculations : Use MM-GBSA to estimate binding affinities and rank potential targets .

Q. How should researchers address contradictory data in spectroscopic analysis or biological assay results?

Methodological Answer:

  • Spectral contradictions :
    • NMR impurity peaks : Re-purify via preparative HPLC (C18 column, MeCN:H₂O gradient).
    • Unassigned signals : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Biological assay variability :
    • Dose-response validation : Repeat IC₅₀ measurements in triplicate using XTT assays (e.g., MCF-7 cells) with 5-FU as a positive control .
    • Off-target effects : Perform counter-screens against related enzymes (e.g., serine vs. cysteine proteases) to confirm selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.